Comparative Cleavage Kinetics: FRRG vs. FKFL vs. GFLG vs. Polyglycine
In a controlled FRET-based assay comparing six peptide sequences, the FRRG (Phe-Arg-Arg-Gly) cleavage site demonstrated one of the fastest hydrolysis rates by human cathepsin B, comparable to the FKFL sequence. Both FRRG and FKFL were identified as 'most suitable' for drug delivery applications, with cleavage kinetics significantly exceeding those of commonly used linkers like polyglycine and polyglycine-serine [1]. The study also confirmed that FRRG cleavage is much more efficient under the mildly acidic conditions of endosomes (pH ~5.0-6.0) than at neutral extracellular pH (7.4) [1].
| Evidence Dimension | Relative cleavage rate by cathepsin B |
|---|---|
| Target Compound Data | FRRG: Rapid cleavage (qualitatively classified as 'fastest' with FKFL) |
| Comparator Or Baseline | FKFL (comparable 'fastest' rate); Polyglycine and polyglycine-serine (significantly slower) |
| Quantified Difference | FRRG and FKFL cleavage sites were identified as the most suitable, implying a substantial rate advantage over polyglycine linkers. |
| Conditions | Human cathepsin B, FRET-based signal reduction assay, multimodal plate reader, comparison of 6 peptide sequences |
Why This Matters
Ensures efficient, conditionally triggered payload release in endosomal compartments, minimizing premature extracellular drug loss.
- [1] Selection of an Amino Acid Site with One of the Fastest Cleavage Kinetics by the Endosomal Protease Cathepsin B for Potential Use in Drug Delivery Systems. Dokl Biochem Biophys. 2023;509(1):78-80. View Source
